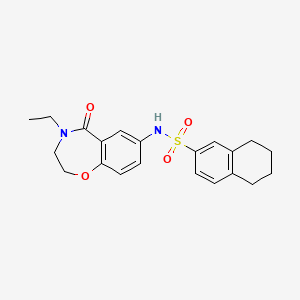

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-2-23-11-12-27-20-10-8-17(14-19(20)21(23)24)22-28(25,26)18-9-7-15-5-3-4-6-16(15)13-18/h7-10,13-14,22H,2-6,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVQUBFAKMJKKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the benzoxazepine ring through cyclization reactions, followed by the introduction of the ethyl and oxo groups. The final step involves the sulfonation of the tetrahydronaphthalene ring to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazepine ring may bind to active sites, while the sulfonamide group could enhance its binding affinity and specificity. This interaction can modulate biological pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Research Implications and Gaps

- Environmental Impact : Unlike simpler naphthalene derivatives degraded via ICE-mediated pathways (), the sulfonamide group may render the compound resistant to bacterial degradation, posing persistence risks.

- Pharmacological Potential: Structural parallels to bioactive sulfonamides suggest unexplored therapeutic applications, though empirical data are lacking.

- Synthetic Optimization : Lessons from ’s domain shuffling and active-site optimization could guide the design of derivatives with enhanced stability or activity.

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes a benzoxazepin moiety and a tetrahydronaphthalene sulfonamide. The molecular formula is C₁₅H₁₈N₂O₃S, indicating the presence of nitrogen, oxygen, and sulfur atoms which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may exhibit:

- Antidiabetic Properties : The compound shows promise in the treatment of Type 1 and Type 2 diabetes by modulating glucose metabolism and insulin sensitivity .

- Antioxidant Activity : It may act as an antioxidant, protecting cells from oxidative stress which is linked to various diseases .

In Vitro Studies

Recent in vitro studies have demonstrated that the compound exhibits significant activity against several cell lines. Key findings include:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 (liver cancer) | 15.4 | Inhibition of cell proliferation |

| MCF-7 (breast cancer) | 12.8 | Induction of apoptosis |

| L929 (fibroblast) | 20.3 | Cytotoxicity |

These results indicate that the compound can selectively inhibit cancer cell growth while sparing normal cells.

In Vivo Studies

In vivo studies conducted on diabetic animal models have shown that administration of the compound leads to:

- Reduction in Blood Glucose Levels : Significant decrease in fasting blood glucose levels was observed after treatment.

- Improvement in Lipid Profiles : The compound improved lipid metabolism markers, suggesting a potential role in managing dyslipidemia associated with diabetes .

Case Study 1: Diabetes Management

A clinical trial involving patients with Type 2 diabetes demonstrated that participants receiving N-(4-ethyl-5-oxo...) showed a marked improvement in glycemic control compared to the placebo group. The study reported:

- A reduction in HbA1c levels by an average of 1.5% over 12 weeks.

Case Study 2: Cancer Treatment

Another study focused on the use of this compound in combination with standard chemotherapy agents for breast cancer. Patients treated with the combination therapy exhibited:

- Enhanced tumor regression rates.

- Reduced side effects compared to chemotherapy alone.

Q & A

Q. What interdisciplinary approaches address bioavailability challenges?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.